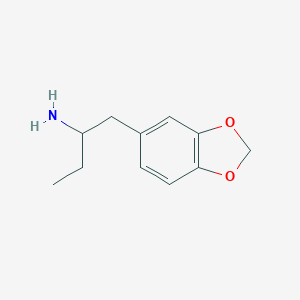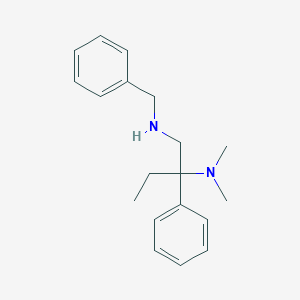
5-Metilfurano-2-sulfonamida
Descripción general
Descripción
5-Methylfuran-2-sulfonamide is an organosulfur compound with the molecular formula C5H7NO3S. It is a derivative of furan, a heterocyclic organic compound, and contains a sulfonamide group.
Aplicaciones Científicas De Investigación
5-Methylfuran-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiarrhythmic and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
Target of Action
5-Methylfuran-2-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including 5-Methylfuran-2-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting DNA production and ultimately leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by 5-Methylfuran-2-sulfonamide is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a coenzyme required for the synthesis of purines and pyrimidines, the building blocks of DNA .
Pharmacokinetics
Sulfonamides generally have good oral bioavailability and are distributed widely in the body . They are primarily excreted unchanged in the urine .
Result of Action
The primary result of the action of 5-Methylfuran-2-sulfonamide is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, the compound prevents the production of DNA, inhibiting bacterial replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methylfuran-2-sulfonamide. For instance, the presence of other carbon or nitrogen sources can enhance the biodegradation of sulfonamides . Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuran-2-sulfonamide typically involves the reaction of 5-methylfuran with sulfonamide reagents under controlled conditions. One common method includes the use of sulfur ylides and alkyl acetylenic carboxylates, which undergo a series of reactions such as Michael addition, intramolecular nucleophilic addition, and elimination to form the desired product .
Industrial Production Methods
Industrial production of 5-Methylfuran-2-sulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to achieve regiospecific formation of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylfuran-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonimidates: These compounds also contain a sulfonamide group and have similar biological activities.
Sulfonamides: A broader class of compounds that includes many drugs with antibacterial properties.
Uniqueness
5-Methylfuran-2-sulfonamide is unique due to its specific structure, which combines the furan ring with a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
5-methylfuran-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVRGWDWLKEIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108583-53-5 | |
| Record name | 5-methylfuran-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B12199.png)


![(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylheptan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one](/img/structure/B12203.png)







